O-[4-(naphthalen-2-ylcarbamoyl)phenyl] diethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[4-(naphthalen-2-ylcarbamoyl)phenyl] diethylcarbamothioate is a complex organic compound that features a naphthalene ring, a phenyl ring, and a carbamothioate group
Preparation Methods
The synthesis of O-[4-(naphthalen-2-ylcarbamoyl)phenyl] diethylcarbamothioate typically involves multi-step organic reactions. One common synthetic route includes the reaction of naphthalene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenol to yield the naphthalen-2-ylcarbamoyl derivative. The final step involves the reaction of this intermediate with diethylcarbamothioic acid under suitable conditions to form the target compound .
Chemical Reactions Analysis
O-[4-(naphthalen-2-ylcarbamoyl)phenyl] diethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Scientific Research Applications
O-[4-(naphthalen-2-ylcarbamoyl)phenyl] diethylcarbamothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of O-[4-(naphthalen-2-ylcarbamoyl)phenyl] diethylcarbamothioate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The compound can also interact with cellular pathways that regulate inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
O-[4-(naphthalen-2-ylcarbamoyl)phenyl] diethylcarbamothioate can be compared with other naphthalene and phenyl derivatives, such as:
Naphthalene-2-carboxamide: Similar in structure but lacks the carbamothioate group.
Phenylcarbamothioate: Contains the carbamothioate group but lacks the naphthalene ring.
Properties
Molecular Formula |
C22H22N2O2S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
O-[4-(naphthalen-2-ylcarbamoyl)phenyl] N,N-diethylcarbamothioate |
InChI |
InChI=1S/C22H22N2O2S/c1-3-24(4-2)22(27)26-20-13-10-17(11-14-20)21(25)23-19-12-9-16-7-5-6-8-18(16)15-19/h5-15H,3-4H2,1-2H3,(H,23,25) |
InChI Key |
SAWKVWRVUWOCEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.